(3-甲基戊基)胺

描述

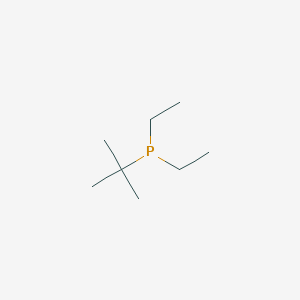

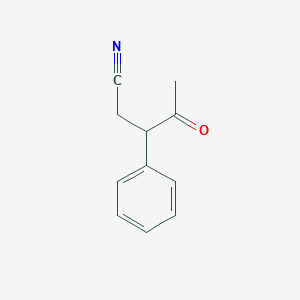

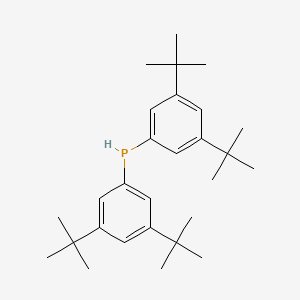

“(3-Methylpentyl)amine” is a chemical compound with the molecular formula C6H15N . It has an average mass of 101.190 Da and a mono-isotopic mass of 101.120445 Da .

Synthesis Analysis

Amines, such as “(3-Methylpentyl)amine”, can be synthesized from prochiral ketones . The process involves alkylation or arylation reactions on nitrogen . Another method is reductive amination, where an aldehyde or ketone is treated with ammonia or an amine in the presence of a reducing agent .

Molecular Structure Analysis

The molecular structure of “(3-Methylpentyl)amine” consists of a chain of six carbon atoms, with one of the carbon atoms connected to a nitrogen atom . The molecule has one hydrogen bond acceptor, two hydrogen bond donors, and three freely rotating bonds .

Chemical Reactions Analysis

Amines, including “(3-Methylpentyl)amine”, are known for their ability to act as weak organic bases . They can react with acids to form salts soluble in water . A specific reaction of amines is the Hofmann elimination, which converts an amine into an alkene .

Physical And Chemical Properties Analysis

“(3-Methylpentyl)amine” has a density of 0.8±0.1 g/cm3, a boiling point of 119.3±8.0 °C at 760 mmHg, and a flash point of 25.2±13.0 °C . It has a molar refractivity of 33.3±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 131.6±3.0 cm3 .

科学研究应用

Synthesis Methodologies

Amines, including (3-Methylpentyl)amine, are synthesized through various methodologies. These include classical routes such as reductive amination and nucleophilic substitution, as well as modern approaches like transition metal-catalyzed reactions and C-H functionalization .

Organic Synthesis

Amines exhibit a rich array of chemical properties, including nucleophilicity, basicity, and coordination ability, which make them valuable building blocks in organic synthesis . Their diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products .

Medicinal Chemistry

In medicinal chemistry, amines serve as essential components of drugs and bioactive molecules . The development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents, continues to be a prominent area of research .

Materials Science

Amines play crucial roles in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials . Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials .

Sustainable Technologies

Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation . Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .

Multifunctional Materials

Exploring the design and synthesis of multifunctional materials based on amines, such as stimuli-responsive polymers, self-healing materials, and smart surfaces, for applications in advanced materials science, including robotics, sensing, and drug delivery .

作用机制

Target of Action

(3-Methylpentyl)amine, also known as 3-methylpentan-1-amine, is a type of amine compoundAmines in general are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

For instance, they can act as bases, accepting protons and forming ammonium ions . They can also undergo reactions with acids to form amides .

Biochemical Pathways

For example, biogenic amines, which are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones, play crucial roles in various physiological functions .

Pharmacokinetics

The pharmacokinetics of amines can vary widely depending on their structure and the presence of functional groups .

Result of Action

Amines can have various effects at the molecular and cellular level, depending on their structure and the biological targets they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-Methylpentyl)amine. For instance, factors such as pH, temperature, and the presence of other substances can affect the reactivity and stability of amines .

安全和危害

“(3-Methylpentyl)amine” is classified as an acute toxic substance and an eye irritant . It is also considered a combustible substance . Aliphatic and cycloaliphatic amines, like “(3-Methylpentyl)amine”, are strong bases and are considered severe eye and skin irritants . Inhalation can cause irritation of the nose and throat, and lung irritation with respiratory distress .

属性

IUPAC Name |

3-methylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-3-6(2)4-5-7/h6H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAUIBFZZUVOBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388888 | |

| Record name | (3-Methylpentyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methylpentyl)amine | |

CAS RN |

42245-37-4 | |

| Record name | (3-Methylpentyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(Ethylthio)propyl]-1,3-cyclohexanedione](/img/structure/B1608371.png)

![6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1608390.png)